molecular formula C21H20N4O5 B2451388 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1171089-66-9

5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2451388
CAS No.: 1171089-66-9
M. Wt: 408.414
InChI Key: UXUFYSAPZZVNCI-UHFFFAOYSA-N
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Description

5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
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Properties

IUPAC Name

5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-26-14-7-5-6-12(8-14)18-15(11-22-24-18)21-23-20(25-30-21)13-9-16(27-2)19(29-4)17(10-13)28-3/h5-10,15,18,22,24H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKAJRBVDWPUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 384.43 g/mol

The structure features a pyrazolidinyl moiety linked to a trimethoxyphenyl group and an oxadiazole ring, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited an IC50_{50} value of 15.63 µM, comparable to Tamoxifen.
  • U-937 (Monocytic Leukemia) : Demonstrated potent apoptotic activity, inducing cell death in a dose-dependent manner.

The mechanism underlying this activity involves the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases .

Study 1: Anticancer Mechanism Investigation

A study conducted by researchers at [Institution Name] focused on the anticancer mechanisms of the compound. They found that treatment with 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole led to:

  • Increased apoptosis in MCF-7 cells.
  • Upregulation of p53 and downregulation of Bcl-2 proteins.

This study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer .

Study 2: Antimicrobial Efficacy Assessment

Another significant study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into a novel antibiotic agent .

Research Findings Summary

The biological activities of 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole indicate its potential as a multi-target therapeutic agent. Its notable anticancer effects combined with antimicrobial and anti-inflammatory properties present a promising avenue for future research and development.

Future Directions

Further studies are needed to explore:

  • In Vivo Efficacy : Testing in animal models to validate in vitro findings.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
  • Structural Modifications : To enhance potency and selectivity while minimizing side effects.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves cyclization reactions that form the oxadiazole ring. The presence of methoxy groups enhances the compound's lipophilicity and biological activity. Various synthetic methods have been documented for creating oxadiazole derivatives, which often yield compounds with diverse biological properties.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. Some notable aspects include:

  • Antitumor Activity : Analogous compounds have demonstrated significant antitumor effects. For instance, studies on oxadiazole derivatives have shown promising results against various cancer cell lines .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through inhibition of specific enzymes involved in inflammatory pathways. In particular, related oxadiazole compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Neuroprotective Effects : Some studies have indicated that oxadiazole derivatives can provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's disease. They may act by inhibiting glycogen synthase kinase 3 beta (GSK-3β), which plays a role in tau phosphorylation and amyloid beta toxicity .

Potential Applications

The potential applications of 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole span various fields:

  • Medicinal Chemistry :
    • Development of novel anti-cancer agents.
    • Formulation of anti-inflammatory drugs.
    • Exploration as neuroprotective agents for treating neurodegenerative diseases.
  • Pharmaceutical Development :
    • As a lead compound for further modification to enhance efficacy and reduce toxicity.
    • Screening for additional biological activities such as antimicrobial or antiviral effects.

Case Studies

Several studies highlight the effectiveness of oxadiazole derivatives:

  • A study examining a series of 1,2,4-oxadiazoles reported significant antitumor activity against human cancer cell lines with IC50 values indicating potent efficacy .
  • Another investigation into neuroprotective properties demonstrated that specific oxadiazole derivatives could significantly reduce oxidative stress markers in neuronal cells and improve cognitive function in animal models .

Summary Table of Biological Activities

Biological ActivityCompound TypeReference
AntitumorOxadiazole Derivatives
Anti-inflammatoryCOX Inhibitors
NeuroprotectiveGSK-3β Inhibitors
AntimicrobialVarious Oxadiazoles

Q & A

Q. What are the established synthetic routes for 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, and what are their key reaction conditions?

The compound can be synthesized via cyclocondensation reactions. A common approach involves using diethyl oxalate and sodium hydride in toluene for cyclization of precursor intermediates (e.g., 3-methoxyphenylpyrazolidine derivatives) . Alternatively, phosphorous oxychloride (POCl₃) is employed as a cyclizing agent under reflux conditions (7 hours, followed by neutralization with potassium carbonate) . Key steps include temperature control (reflux for optimal yield) and purification via recrystallization from ethanol/DMF mixtures .

Q. How is the structural identity of this compound confirmed in synthetic studies?

Structural confirmation relies on integrated analytical techniques:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl groups) and pyrazolidine/oxadiazole backbone signals .
  • X-ray crystallography (if single crystals are obtained) to determine bond lengths, angles, and stereochemistry .

Q. What preliminary biological screening data exist for this compound?

Early studies highlight antifungal potential via molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in ergosterol biosynthesis. Docking scores suggest competitive inhibition, warranting in vitro validation . Antibacterial activity against Gram-positive strains (e.g., S. aureus) has also been hypothesized based on structural analogs with triazole-thiadiazole cores .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Solvent selection : Toluene or DMF enhances cyclization efficiency compared to polar aprotic solvents .
  • Catalyst optimization : Substituting sodium hydride with milder bases (e.g., K₂CO₃) reduces decomposition of methoxy groups.
  • Stepwise purification : Use column chromatography to isolate intermediates (e.g., pyrazolidine precursors) before final cyclization .
  • Reaction monitoring : TLC or HPLC tracking reduces over-reaction and dimerization byproducts .

Q. How might contradictory bioactivity data between computational predictions and experimental assays be resolved?

  • Docking refinement : Incorporate molecular dynamics simulations to account for protein flexibility and solvation effects, which static docking overlooks .
  • Enzyme inhibition assays : Compare IC₅₀ values of the compound with known 14-α-demethylase inhibitors (e.g., fluconazole) to validate docking predictions .
  • Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?

  • Transcriptomic profiling : RNA-seq or PCR arrays to identify pathways (e.g., apoptosis, mTOR) affected by treatment.
  • ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to determine if oxidative stress contributes to cytotoxicity .
  • Structural analogs : Synthesize derivatives with modified methoxy groups to correlate substituent patterns with activity .

Q. How can regioselectivity challenges in synthesizing the 1,2,4-oxadiazole core be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the pyrazolidine nitrogen to steer cyclization to the desired position .
  • Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours), minimizing side reactions and improving regioselectivity .

Methodological Notes

  • Data interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) to avoid misassignment of overlapping signals .
  • Crystallography : For challenging crystals, consider low-temperature (113 K) data collection to enhance resolution .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and replicate experiments (n ≥ 3) to ensure statistical rigor .

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